molecular formula C20H31N3O2 B2706564 N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 2309190-49-4

N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2706564
CAS No.: 2309190-49-4
M. Wt: 345.487
InChI Key: OCKLKUOAFLWZOE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a synthetic organic compound featuring a bipiperidine core, a structure of significant interest in medicinal chemistry. The bipiperidine scaffold is a privileged structure in drug discovery, known for its versatility in interacting with various biological targets. Specifically, substituted bipiperidine amides have been identified as potent antagonists for chemokine receptors such as CCR3, a key player in inflammatory diseases like asthma, highlighting their value in immunology and pharmacology research . Furthermore, the N-arylpiperidine carboxamide motif is a recognized pharmacophore in the development of compounds that target the central nervous system. Research on analogous structures has shown high binding affinity and selectivity for opioid receptors, including as potent µ-opioid receptor (MOR) agonists for analgesia or as pure antagonists for other therapeutic applications . This suggests potential utility for this compound class in neuropharmacology studies. The structural features of this molecule, including the 3-methoxy group and the 3,4-dimethylphenyl carboxamide substitution, provide a defined three-dimensional configuration that can be critical for selective target engagement. Researchers can utilize this compound as a chemical tool for probing biological pathways and for the structure-activity relationship (SAR) optimization of new therapeutic agents, particularly in the fields of inflammation and neurology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-15-6-7-17(13-16(15)2)21-20(24)22-11-8-18(9-12-22)23-10-4-5-19(14-23)25-3/h6-7,13,18-19H,4-5,8-12,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKLKUOAFLWZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCCC(C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors under controlled conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This step involves the coupling of the bipiperidine core with 3,4-dimethylphenyl chloride using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient heat and mass transfer, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bipiperidine scaffold allows for high affinity binding to these targets, modulating their activity. The presence of the 3,4-dimethylphenyl and methoxy groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several bipiperidine carboxamide derivatives, which differ in substituents and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Bipiperidine Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Pharmacological Notes References
N-(3,4-Dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide (Inferred: C24H31N3O2) 3-Methoxy, 3,4-dimethylphenyl carboxamide Hypothesized CNS activity; enhanced lipophilicity
N-(3′-Chloro-3-biphenylyl)-1′-ethyl-1,4′-bipiperidine-4-carboxamide C25H32ClN3O 3′-Chlorobiphenyl, 1′-ethyl Structural analog with potential altered receptor affinity due to chloro and ethyl groups
Pipamperone ([1,4'-Bipiperidine]-4'-carboxamide) C23H30FN3O2 4-Fluorophenyl, 4-oxobutyl Clinically used antipsychotic; targets dopamine D2 and serotonin receptors
4-(3,4-Dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]-[1,4'-bipiperidine]-1'-carboxamide C24H29Cl2N3O4S 3,4-Dichlorophenoxy, tosyl (sulfonyl) group Sulfonyl group may improve metabolic stability or solubility

Key Structural and Functional Insights

The methoxy group at the 3-position may introduce steric or electronic effects that modulate binding to aromatic residue-rich targets (e.g., GPCRs), contrasting with the ethyl group in the chloro analog, which could restrict conformational flexibility .

Pharmacological Implications Pipamperone () demonstrates the bipiperidine carboxamide core’s applicability in antipsychotic agents, suggesting that the target compound’s dimethylphenyl and methoxy substituents might shift selectivity toward alternative CNS targets or reduce side effects associated with fluorophenyl groups .

Metabolic and Synthetic Considerations

  • Chloro and sulfonyl substituents () may confer resistance to oxidative metabolism compared to methoxy or methyl groups, which are prone to demethylation or hydroxylation .
  • The absence of a fluorophenyl group (as in Pipamperone) in the target compound could reduce halogen-related toxicity risks, though this remains speculative without direct data .

Biological Activity

N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H22N2O2C_{16}H_{22}N_2O_2 and has a molecular weight of 274.36 g/mol. The structure features a bipiperidine backbone substituted with a methoxy group and a dimethylphenyl moiety, which may contribute to its unique biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the bipiperidine class. For instance, derivatives with modifications on the phenyl ring have shown significant inhibitory effects against various cancer cell lines:

  • Inhibition of Tumor Cell Growth : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range (8-20 µM) against ovarian and prostate cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific kinases involved in cancer cell proliferation, such as pim-kinases .

2. Neuroprotective Effects

Neuroprotective properties have also been observed in compounds featuring similar structural motifs:

  • Oxidative Stress Reduction : Compounds with bulky substituents at the N-position have exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis .
  • Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive function by promoting neurogenesis and protecting against neurodegenerative processes .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effect on human ovarian carcinoma PA1 cells. The results indicated significant antiproliferative activity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent for ovarian cancer .
  • Neuroprotective Study : In a neuroprotection assay involving oxidative stress models, the compound displayed protective effects at concentrations as low as 10 µM, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50)Neuroprotective ActivityMechanism
This compound15 µM (PA1 cells)Protective at 10 µMKinase inhibition, oxidative stress reduction
Compound A20 µM (DU145 cells)Not evaluatedSimilar mechanism
Compound B8 µM (PC3 cells)Moderate at 30 µMDifferent structural motif

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